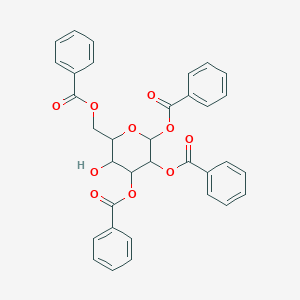

(4,5,6-Tribenzoyloxy-3-hydroxyoxan-2-yl)methyl benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

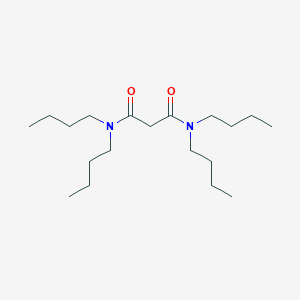

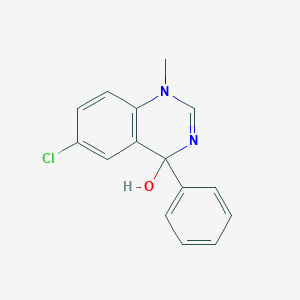

The molecular structure of “(4,5,6-Tribenzoyloxy-3-hydroxyoxan-2-yl)methyl benzoate” is complex, with a total of 44 heavy atoms . It has five defined atom stereocenters . The compound’s exact mass is 596.16824709 g/mol .Physical And Chemical Properties Analysis

“(4,5,6-Tribenzoyloxy-3-hydroxyoxan-2-yl)methyl benzoate” has a molecular weight of 596.6 g/mol . It has a XLogP3-AA value of 5.8, indicating its lipophilicity . The compound has one hydrogen bond donor and ten hydrogen bond acceptors . Its topological polar surface area is 135 Ų .Scientific Research Applications

Cancer Research

D-Glucopyranose 1,2,3,6-Tetrabenzoate: is utilized in cancer research as a certified reference material for highly accurate and reliable data analysis . Its precise role in cancer bioactive studies is crucial for understanding the biochemical pathways and potential therapeutic targets.

Synthesis of Anti-Viral Drugs

This compound is significant in the synthesis of anti-viral drugs, particularly those targeting chronic diseases such as HIV and Influenza . Its role in the development of new medications can be pivotal in managing viral infections.

Glyceraldehyde 3-Phosphate Dehydrogenase (GAPDH) Inhibition

Research has indicated that related compounds like 1,2,3,4,6-penta-O-galloyl-β-D-glucopyranose can act as reversible inhibitors of GAPDH, an enzyme involved in glycolysis . This suggests potential applications of D-Glucopyranose 1,2,3,6-Tetrabenzoate in metabolic studies and therapeutic interventions for diseases like cancer and autoimmune disorders.

Glucosylation Reactions

In synthetic chemistry, D-Glucopyranose 1,2,3,6-Tetrabenzoate is used for glucosylation reactions, which are essential for the synthesis of various glucoside compounds . These reactions are fundamental in creating a wide range of substances, from natural products to pharmaceuticals.

Research on Metabolic Pathways

The compound’s role in the synthesis of homologs of Acarbose, a medication used to treat chronic diseases, indicates its importance in studying metabolic pathways related to inflammatory diseases, cancers, and infections .

Biomedical Sector Applications

D-Glucopyranose 1,2,3,6-Tetrabenzoate: is utilized in the biomedical sector for its properties in complex carbohydrate synthesis . This application is essential for developing treatments and understanding carbohydrate-related biological processes.

Development of Therapeutics

The compound’s involvement in the synthesis of bioactive molecules suggests its potential in the development of novel therapeutics . Its chemical properties could be harnessed to create drugs with specific actions against targeted diseases.

properties

IUPAC Name |

(4,5,6-tribenzoyloxy-3-hydroxyoxan-2-yl)methyl benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H28O10/c35-27-26(21-40-30(36)22-13-5-1-6-14-22)41-34(44-33(39)25-19-11-4-12-20-25)29(43-32(38)24-17-9-3-10-18-24)28(27)42-31(37)23-15-7-2-8-16-23/h1-20,26-29,34-35H,21H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBHLAWIOLBRAAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H28O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-Glucopyranose 1,2,3,6-Tetrabenzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(8R,9S,10R,13S,14S)-6-bromo-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B31858.png)

![N-cyclohexyl-N-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methyl]-3-phenylpropanamide](/img/structure/B31861.png)

![(11beta,17alpha)-17-[(Ethoxycarbonyl)oxy]-11-hydroxy-3-oxo-androsta-1,4-diene-17-carboxylic](/img/structure/B31889.png)